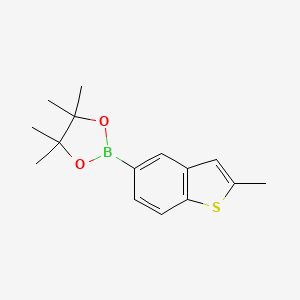![molecular formula C6H3ClFN3O2S B6601087 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride CAS No. 2059948-79-5](/img/structure/B6601087.png)
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H2Cl2N3O2S. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a sulfonyl fluoride group and a chlorine atom at the 5-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with pyrazolo[1,5-a]pyrimidine as the starting material.
Chlorination: The pyrazolo[1,5-a]pyrimidine undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonylation: The chlorinated pyrazolo[1,5-a]pyrimidine is then treated with a sulfonylating agent to introduce the sulfonyl fluoride group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl fluoride group to a sulfide or other lower oxidation state.
Substitution: The chlorine atom and the sulfonyl fluoride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Sulfides or other reduced derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride can be compared with other similar compounds such as:
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride: This compound differs by having a sulfonyl chloride group instead of a sulfonyl fluoride group.
Pyrazolo[1,5-a]pyrimidine derivatives: Other derivatives of pyrazolo[1,5-a]pyrimidine with different substituents at various positions.
Uniqueness: The presence of both the chlorine atom and the sulfonyl fluoride group in this compound makes it unique compared to other pyrazolo[1,5-a]pyrimidine derivatives. This combination of functional groups allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROGVDAUBOTNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)F)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6601045.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)

![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}aceticacid](/img/structure/B6601097.png)
